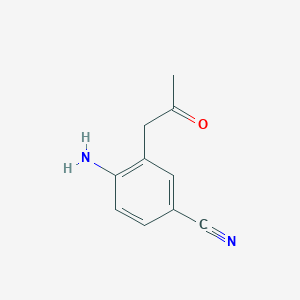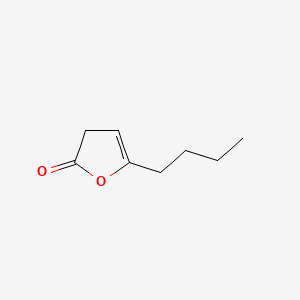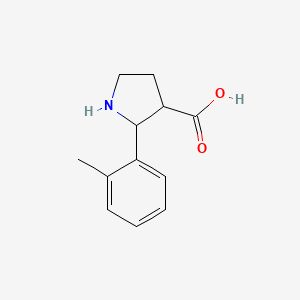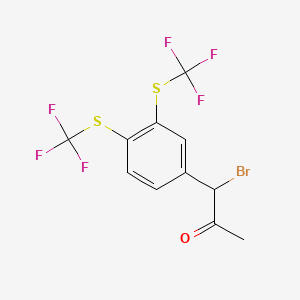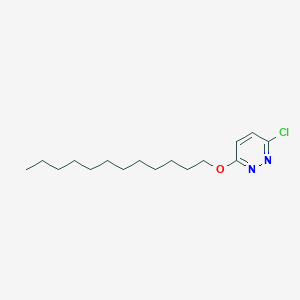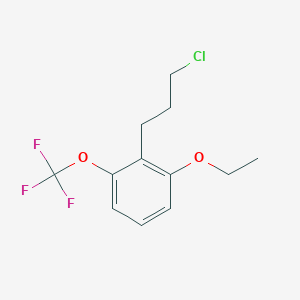
1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a trifluoromethoxy group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzene derivative with a 3-chloropropyl halide under basic conditions. The ethoxy group can be introduced via an etherification reaction, while the trifluoromethoxy group is often added using a trifluoromethylation reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or recrystallization to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products include 1-(3-aminopropyl)-2-ethoxy-6-(trifluoromethoxy)benzene or 1-(3-mercaptopropyl)-2-ethoxy-6-(trifluoromethoxy)benzene.
Oxidation: Products include 1-(3-chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzaldehyde or 1-(3-chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzoic acid.
Reduction: Products include 1-(3-chloropropyl)-2-ethoxy-6-(trifluoromethoxy)cyclohexane.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene exerts its effects depends on its specific interactions with molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The 3-chloropropyl group can participate in covalent bonding with nucleophilic sites on biomolecules, potentially altering their function.
Comparación Con Compuestos Similares
- 1-(3-Chloropropyl)-2-methoxy-6-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-2-ethoxy-6-(difluoromethoxy)benzene
Uniqueness: 1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both ethoxy and trifluoromethoxy groups can impart distinct electronic and steric properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H14ClF3O2 |
|---|---|
Peso molecular |
282.68 g/mol |
Nombre IUPAC |
2-(3-chloropropyl)-1-ethoxy-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O2/c1-2-17-10-6-3-7-11(18-12(14,15)16)9(10)5-4-8-13/h3,6-7H,2,4-5,8H2,1H3 |
Clave InChI |
BHHXBLWAYIXFGJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC=C1)OC(F)(F)F)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


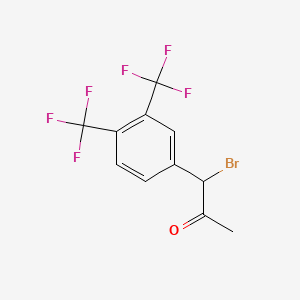
![4,4-Dimethyloctahydrocyclohepta[c]pyran-3(1H)-one](/img/structure/B14069967.png)
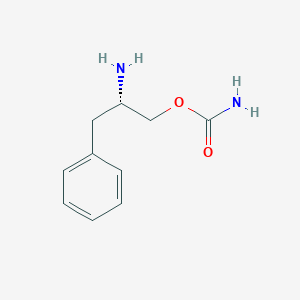
![tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B14069974.png)
